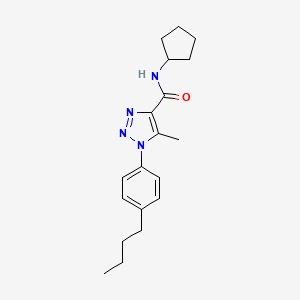

1-(4-butylphenyl)-N-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-butylphenyl)-N-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide, also known as BCTMC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Triazole Derivatives in Medicinal Chemistry

Triazole derivatives, such as 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides, have been identified as promising antimicrobial agents against a range of pathogens including Escherichia coli, Klebsiella pneumonia, and Staphylococcus aureus. These compounds have shown selective action and demonstrated significant antibacterial and antifungal effects, highlighting the potential of triazole derivatives in developing new antimicrobial therapies (Pokhodylo et al., 2021).

Chemical Synthesis and Structural Analysis

The synthesis of triazole derivatives has been a subject of extensive research, with studies detailing efficient synthetic pathways for various triazole compounds. For example, the synthesis of arylselanyl-1H-1,2,3-triazole-4-carboxylates via organocatalytic cycloaddition of azidophenyl arylselenides with β-keto-esters represents an advancement in the synthesis of highly functionalized 1,2,3-triazoles under mild conditions (Seus et al., 2012). Such synthetic methodologies could potentially be adapted for the synthesis of "1-(4-butylphenyl)-N-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide".

Applications in Drug Discovery

Triazole derivatives have been explored for their potential in drug discovery, particularly as inhibitors of various biological targets. For instance, 1,2,3-triazole carboxamides have been synthesized and evaluated as super-potent G-protein coupled receptor ligands, demonstrating the versatility of triazole derivatives in modulating receptor activity (Loaiza et al., 2006). This area of research highlights the potential therapeutic applications of triazole derivatives, including those structurally similar to "this compound".

Wirkmechanismus

Mode of Action

It’s possible that it interacts with its targets, such as dna topoisomerases, leading to changes in their function .

Biochemical Pathways

Given its potential interaction with dna topoisomerases, it may affect dna replication and transcription processes .

Result of Action

Its potential inhibition of dna topoisomerases could lead to disruptions in dna replication and transcription .

Eigenschaften

IUPAC Name |

1-(4-butylphenyl)-N-cyclopentyl-5-methyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O/c1-3-4-7-15-10-12-17(13-11-15)23-14(2)18(21-22-23)19(24)20-16-8-5-6-9-16/h10-13,16H,3-9H2,1-2H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFKRXGWGHJANEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3CCCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2556740.png)

![5-bromo-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide](/img/structure/B2556742.png)

![1-Bromo-6,6-dimethyl-3-(methylsulfonyl)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one](/img/structure/B2556743.png)

![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-ylmethanamine;dihydrochloride](/img/structure/B2556750.png)

![N-(3-Bromo-2-fluorophenyl)-7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine](/img/structure/B2556757.png)

![N'-acetyl-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanehydrazide](/img/structure/B2556759.png)